molecular formula C20H17ClN2O5S B2889423 Quinolin-8-yl 4-chloro-3-(morpholinosulfonyl)benzoate CAS No. 835890-45-4

Quinolin-8-yl 4-chloro-3-(morpholinosulfonyl)benzoate

Cat. No.: B2889423
CAS No.: 835890-45-4
M. Wt: 432.88
InChI Key: JSZSKKMXYFGCEY-UHFFFAOYSA-N
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Description

Quinolin-8-yl 4-chloro-3-(morpholinosulfonyl)benzoate is a synthetic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a quinoline moiety, a chloro-substituted benzene ring, and a morpholinosulfonyl group, making it a complex and multifunctional molecule.

Mechanism of Action

Target of Action

Quinolin-8-yl 4-chloro-3-(morpholinosulfonyl)benzoate is a synthetic cannabinoid receptor agonist . It primarily targets the cannabinoid receptors, which play a crucial role in various physiological processes such as appetite, pain-sensation, mood, and memory .

Mode of Action

This compound interacts with its targets, the cannabinoid receptors, by mimicking the action of endogenous cannabinoids. This interaction results in the activation of the receptors, leading to changes in the cellular activities regulated by these receptors .

Biochemical Pathways

The activation of cannabinoid receptors by this compound affects various biochemical pathways. These include the modulation of adenylate cyclase activity and the regulation of calcium and potassium channels . The downstream effects of these pathways can lead to changes in neuronal excitability, inflammation, and other physiological processes .

Result of Action

The molecular and cellular effects of the compound’s action are primarily due to its agonistic activity on cannabinoid receptors. This can result in a variety of effects, including changes in pain perception, mood, and appetite . The specific effects can vary depending on the individual’s physiological state and the presence of other substances .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the compound’s stability and its interaction with cannabinoid receptors . Additionally, the presence of other substances, such as inhibitors or inducers of CYP isozymes, can affect the compound’s metabolism and thereby its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolin-8-yl 4-chloro-3-(morpholinosulfonyl)benzoate typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . The chloro-substituted benzene ring can be introduced through a halogenation reaction, while the morpholinosulfonyl group is added via a sulfonylation reaction using morpholine and a sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-yl 4-chloro-3-(morpholinosulfonyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline moiety yields quinoline N-oxide, while reduction of a nitro group yields an amine .

Comparison with Similar Compounds

Properties

IUPAC Name

quinolin-8-yl 4-chloro-3-morpholin-4-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O5S/c21-16-7-6-15(13-18(16)29(25,26)23-9-11-27-12-10-23)20(24)28-17-5-1-3-14-4-2-8-22-19(14)17/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZSKKMXYFGCEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)OC3=CC=CC4=C3N=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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